4-Bromobenzylamine hydrochloride

Description

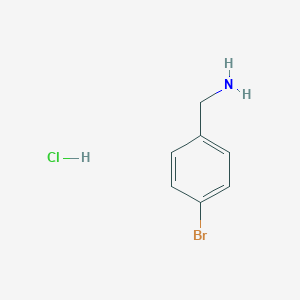

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4-bromophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN.ClH/c8-7-3-1-6(5-9)2-4-7;/h1-4H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYUYDBWQMSOKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20180797 | |

| Record name | 4-Bromobenzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26177-44-6 | |

| Record name | 4-Bromobenzylamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26177-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromobenzylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026177446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromobenzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromobenzylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMOBENZYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CAM3KDR8MT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 4-Bromobenzylamine Hydrochloride

This guide provides an in-depth analysis of the essential physical and chemical properties of 4-Bromobenzylamine hydrochloride (CAS No. 26177-44-6). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data with practical, field-proven methodologies for its characterization. The focus is not merely on the data itself, but on the scientific rationale behind its measurement and interpretation, ensuring a robust understanding for its application in a laboratory setting.

Section 1: Chemical Identity and Core Properties

This compound is a primary amine salt widely utilized as a building block in organic synthesis and for studying enzymatic modifications.[1][2] Its physical characteristics are foundational to its handling, storage, and application in synthetic and analytical workflows.

A summary of its core identifiers and properties is presented in Table 1. This data provides a top-level overview necessary for regulatory submissions, inventory management, and initial experimental design.

| Property | Value | Source(s) |

| CAS Number | 26177-44-6 | [1][3][4] |

| Molecular Formula | C₇H₉BrClN | [3][4] |

| Molecular Weight | 222.51 g/mol | [1][4][5] |

| IUPAC Name | (4-bromophenyl)methanamine;hydrochloride | [4] |

| Synonyms | p-Bromobenzylamine HCl, 4-BBA HCl | [3][4] |

| Appearance | White to pale cream/yellow crystalline powder | [3] |

| Purity (Assay) | ≥97% | [1][3] |

Section 2: Thermal Analysis - Melting Point Determination

The melting point is a critical indicator of a crystalline solid's purity. For this compound, a sharp melting range is indicative of high purity, whereas a broad range suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state. Various sources report a melting point in the range of 268-280°C , with many specifying a narrower range of 274-276°C .[1][3] This variation can be attributed to differences in purity and the specific methodology used for determination.

Expertise in Practice: Why the Capillary Method?

The capillary melting point method is the standard for its precision and requirement for only a small amount of sample. The protocol described below is a self-validating system; consistent results from multiple runs confirm both the technique's proper execution and the sample's homogeneity.[6]

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the use of a standard digital melting point apparatus (e.g., Mel-Temp).

-

Sample Preparation:

-

Capillary Loading:

-

Take a capillary tube (sealed at one end) and press the open end into the powder until a small amount of sample (2-3 mm high) enters the tube.[1][4]

-

Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the powder tightly into the sealed end. A tightly packed sample is crucial to avoid shrinking or shifting during heating.[1]

-

-

Measurement:

-

Place the loaded capillary into the sample holder of the melting point apparatus.[7]

-

Set an initial rapid heating rate (e.g., 10-15°C/minute) to approach the expected melting point quickly (to ~250°C).[4][7]

-

Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute. This slow rate is critical for allowing the system to reach thermal equilibrium, ensuring an accurate reading.[4]

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the last crystal melts and the sample is completely liquid (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

-

Validation:

-

Allow the apparatus to cool significantly.

-

Repeat the measurement with a fresh capillary tube. Results should be consistent within 1-2°C.

-

Workflow Diagram: Melting Point Determination

Caption: Workflow for NMR Sample Preparation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. The KBr pellet method is a common and reliable technique for acquiring high-quality spectra of solid samples.

Expected FTIR Spectral Features:

-

N-H Stretch: A broad and strong absorption band in the 2800-3200 cm⁻¹ region, characteristic of an amine salt (R-NH₃⁺).

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Overtone and combination bands in the 1600-2000 cm⁻¹ region and primary stretching bands around 1600 cm⁻¹ and 1480 cm⁻¹.

-

C-Br Stretch: A strong band in the fingerprint region, typically below 800 cm⁻¹.

Section 5: Stability and Storage Considerations

Hygroscopicity

The compound is noted to be hygroscopic, meaning it readily absorbs moisture from the atmosphere. [3]This is a common characteristic of highly polar, ionic salts. The absorption of water can impact the accuracy of weighing, affect the compound's stability over time, and potentially lower its melting point. [8] Trustworthiness in Practice: For quantitative applications, such as preparing standard solutions or for reactions where stoichiometry is critical, it is imperative to handle the material in a controlled environment (e.g., a glove box) or to dry it in a vacuum oven prior to use. [9]Standard protocols, such as those outlined by the European Pharmacopoeia, can be used to formally classify its hygroscopic nature by measuring weight gain at a controlled temperature and humidity (e.g., 25°C and 80% RH). [9]

Storage and Handling

Based on its physical properties and safety profile, the following storage and handling procedures are recommended:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents. [10][11]Storing under an inert atmosphere (e.g., nitrogen or argon) is advisable to minimize moisture uptake. [3]* Handling: Use with adequate ventilation. Minimize dust generation. [10]Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. [11][12]The material is classified as a skin and eye irritant. [4][11]

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 98%. Retrieved from Cole-Parmer website. [Link]

-

LookChem. (n.d.). This compound CAS NO.26177-44-6. Retrieved from LookChem website. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2724096, this compound. Retrieved from PubChem website. [Link]

-

Queen's University. (n.d.). Melting point determination. Retrieved from Queen's University Chemistry website. [Link]

-

XiXisys. (n.d.). GHS SDS for this compound. Retrieved from XiXisys website. [Link]

-

University of California, Los Angeles. (n.d.). How to Prepare Samples for NMR. Retrieved from UCLA Chemistry & Biochemistry website. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from Chemical Instrumentation Facility, Iowa State University website. [Link]

-

University of Houston. (2010, May 3). Melting Point Apparatus Guidelines. Retrieved from University of Houston Chemistry website. [Link]

-

ResearchGate. (n.d.). How to Prepare Samples for NMR. Retrieved from ResearchGate. [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved from UCL Faculty of Mathematical & Physical Sciences website. [Link]

-

Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from Mettler Toledo website. [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from Chemistry LibreTexts website. [Link]

-

University of Colorado Boulder. (n.d.). Mel-Temp Melting Point Apparatus. Retrieved from University of Colorado Boulder Organic Chemistry website. [Link]

-

Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4). [Link]

-

PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from PharmaInfo.net. [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from Shimadzu website. [Link]

-

Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Retrieved from Kintek Press website. [Link]

-

Olori, A., Di Pietro, P., & Campopiano, A. (2021). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Advanced Research, 2(1). [Link]

-

Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(4), 935-944. [Link]

-

Tong, W. Q. T., & Chow, P. S. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Journal of Pharmaceutical Sciences, 105(1), 147-154. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pennwest.edu [pennwest.edu]

- 3. jk-sci.com [jk-sci.com]

- 4. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. nsmn1.uh.edu [nsmn1.uh.edu]

- 8. pharmainfo.in [pharmainfo.in]

- 9. asiapharmaceutics.info [asiapharmaceutics.info]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. shimadzu.com [shimadzu.com]

- 12. scienceijsar.com [scienceijsar.com]

An In-depth Technical Guide to 4-Bromobenzylamine Hydrochloride

This guide provides a comprehensive technical overview of 4-bromobenzylamine hydrochloride (CAS No. 26177-44-6), a pivotal reagent in synthetic chemistry. It is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, synthesis, characterization, and applications, grounded in established scientific principles.

Chemical Identity and Physicochemical Properties

This compound is the salt form of 4-bromobenzylamine, a mono-substituted benzylamine derivative. The hydrochloride form enhances the compound's stability and solubility in aqueous media, making it a convenient precursor for various synthetic applications.[1][2]

Chemical Structure

The molecular structure consists of a benzylamine core with a bromine atom substituted at the para (4-position) of the benzene ring. The amine group is protonated by hydrochloric acid to form the ammonium chloride salt.[3][4]

Molecular Formula: C₇H₉BrClN[1][3][4]

IUPAC Name: (4-bromophenyl)methanamine;hydrochloride[3]

Caption: Chemical structure of this compound.

Physicochemical Data

The compound presents as a white to off-white or pale yellow crystalline powder.[1][2][5] Its key properties are summarized below.

| Property | Value | Source |

| Molecular Weight | 222.51 g/mol | [1][3][6][7][8] |

| Melting Point | 274-276 °C (lit.) | [1][6][8] |

| Solubility | Soluble in water | [1][2] |

| Appearance | White to almost white powder/crystal | [1][2] |

| Hygroscopicity | Hygroscopic | [1] |

Synthesis and Purification

Synthetic Rationale and Methodology

This compound is typically synthesized from 4-bromobenzonitrile. A common and efficient laboratory-scale method involves the reduction of the nitrile group to a primary amine, followed by salt formation with hydrochloric acid.

The choice of a reducing agent is critical. While powerful hydrides like lithium aluminum hydride (LAH) are effective, they require strictly anhydrous conditions and careful handling. Milder, more selective reagents are often preferred for their operational simplicity. One such method involves the use of a silane, like Me₂PhSiH, in the presence of a catalyst. This approach offers good yields and proceeds under relatively mild conditions.

Following the reduction to the free base, 4-bromobenzylamine, the product is converted to its hydrochloride salt. This is achieved by treating a solution of the amine in an organic solvent (e.g., diethyl ether) with a solution of hydrogen chloride (e.g., 2M HCl in Et₂O).[1] The salt precipitates from the solution and can be isolated by filtration.[1] This salt formation step serves a dual purpose: it facilitates purification through crystallization and improves the compound's long-term stability.

Detailed Experimental Protocol: Synthesis via Nitrile Reduction

This protocol describes a representative synthesis from 4-bromobenzonitrile.

Materials:

-

4-bromobenzonitrile

-

Dimethylphenylsilane (Me₂PhSiH)

-

Catalyst (e.g., [3a]+[BArF4]− as described in reference literature)[1]

-

Cyclohexane

-

Tert-butyl methyl ether (MTBE)

-

Triethylamine (Et₃N)

-

Diethyl ether (Et₂O)

-

Hydrochloric acid (2M solution in Et₂O)

Procedure:

-

Reaction Setup: In a glove box, a flame-dried vial with a magnetic stir bar is charged with the catalyst (1.0 mol%).

-

Addition of Reagents: Add Me₂PhSiH (2.1 to 5.0 equivalents) followed by 4-bromobenzonitrile.

-

Reaction: The mixture is stirred at room temperature for the time required for completion (monitored by TLC or GC-MS).

-

Quenching: The reaction is quenched by adding a mixture of cyclohexane and MTBE (90:10) containing 4% Et₃N.[1]

-

Workup: The solution is filtered through a pad of diatomaceous earth and silica gel.

-

Salt Formation: The solvent is removed under reduced pressure. The resulting residue is dissolved in a minimal amount of Et₂O, and then a 2M solution of HCl in Et₂O is added.[1]

-

Isolation: The resulting suspension is stirred for 1 hour, and the precipitated solid is collected by filtration to yield this compound.[1]

Caption: Synthetic workflow for this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. For this compound in DMSO-d₆, characteristic peaks are expected for the aromatic protons (two doublets in the ~7.4-7.7 ppm region), the benzylic methylene protons (-CH₂-, a singlet around 4.0 ppm), and the ammonium protons (-NH₃⁺, a broad singlet typically downfield, e.g., ~8.6 ppm).[9]

-

IR Spectroscopy: The infrared spectrum shows characteristic absorption bands. Key peaks include N-H stretching from the ammonium group (broad band, ~2800-3200 cm⁻¹), C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), and C=C stretching of the aromatic ring (~1400-1600 cm⁻¹).[3]

-

Mass Spectrometry: Mass spectrometry confirms the molecular weight of the parent free base (4-bromobenzylamine). The spectrum would show isotopic peaks for the bromine atom (⁷⁹Br and ⁸¹Br) at m/z 185 and 187. A prominent fragment is often observed at m/z 106, corresponding to the loss of the bromine atom.[10]

Applications in Research and Drug Development

This compound is a versatile building block in organic synthesis, primarily due to the presence of two reactive sites: the primary amine and the aryl bromide.[11]

-

Synthetic Intermediate: The primary amine group can be readily acylated, alkylated, or used in the formation of imines and other nitrogen-containing heterocycles. The aryl bromide is a key handle for cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents on the aromatic ring.[12]

-

Pharmaceutical Scaffolding: This compound serves as a precursor for the synthesis of a wide range of biologically active molecules.[11] It has been utilized in the development of novel therapeutic agents, including chemotherapeutics and MCH-R1 antagonists for obesity treatment.[13] Its derivatives are explored for their potential in various areas of medicinal chemistry.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions.

Hazard Identification

The compound is classified as an irritant.[3]

-

GHS Hazard Statements:

| Hazard Information | GHS Pictogram | Signal Word |

| Skin, Eye, and Respiratory Irritation | GHS07 (Exclamation Mark) | Warning |

Handling and Storage Recommendations

-

Handling: Use in a well-ventilated area, preferably in a fume hood.[14][16] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[15][17] Avoid breathing dust and prevent contact with skin and eyes.[15][16] Wash hands thoroughly after handling.[14][16]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[16][17] Keep away from incompatible materials such as strong oxidizing agents.[16] The compound is hygroscopic and should be protected from moisture.[1]

Conclusion

This compound is a valuable and versatile reagent in the field of organic and medicinal chemistry. Its well-defined structure, predictable reactivity, and commercial availability make it an essential building block for the synthesis of complex molecules and novel pharmaceutical candidates. A thorough understanding of its properties, synthesis, and handling requirements is crucial for its safe and effective use in a research and development setting.

References

- Material Safety Data Sheet - this compound, 98%. (n.d.). Cole-Parmer.

- This compound | 26177-44-6. (n.d.). ChemicalBook.

- SAFETY DATA SHEET - this compound. (2021, December 24). Fisher Scientific.

- SAFETY DATA SHEET - this compound. (2024, February 7). Fisher Scientific.

- 4-Bromobenzylamine | 3959-07-7. (n.d.). Biosynth.

- 4-Bromobenzylamine | 3959-07-7. (n.d.). Benchchem.

- Buy 4-Bromobenzylamine (CAS: 3959-07-7). (n.d.). Ningbo Inno Pharmchem Co., Ltd.

- This compound(26177-44-6) 1H NMR spectrum. (n.d.). ChemicalBook.

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

This compound. (n.d.). GSRS. Retrieved from [Link]

-

4-Bromobenzylamine. (n.d.). PubChem. Retrieved from [Link]

-

This compound. (n.d.). Chemdad. Retrieved from [Link]

Sources

- 1. This compound | 26177-44-6 [chemicalbook.com]

- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | C7H9BrClN | CID 2724096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 4-Iodbenzylamin-Hydrochlorid, 98+ %, Thermo Scientific Chemicals 50 g | Buy Online [thermofisher.com]

- 6. 4-溴苄胺 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. 4-Bromobenzylamine 98 26177-44-6 [sigmaaldrich.com]

- 9. This compound(26177-44-6) 1H NMR [m.chemicalbook.com]

- 10. 4-Bromobenzylamine | C7H8BrN | CID 77571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. 4-Bromobenzylamine | 3959-07-7 | FB03579 | Biosynth [biosynth.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.at [fishersci.at]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. 4-Bromobenzylamine(3959-07-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

A Technical Guide to 4-Bromobenzylamine Hydrochloride: Molecular Weight and Its Critical Role in Scientific Research

Abstract

4-Bromobenzylamine hydrochloride is a pivotal reagent in organic synthesis and a foundational building block in the development of novel pharmaceutical compounds. Its utility spans from the creation of complex heterocyclic structures to its use as a linker in medicinal chemistry. The precision of its application is fundamentally tethered to an exact understanding of its physicochemical properties, chief among them its molecular weight. This guide provides an in-depth analysis of this compound, focusing on the determination and practical application of its molecular weight. We will explore its core properties, the direct impact of molecular weight on experimental design and stoichiometry, and provide validated protocols for its handling and use in a laboratory setting.

Core Physicochemical & Structural Properties

This compound (CAS Number: 26177-44-6) is the hydrochloride salt of 4-bromobenzylamine.[1][2] The salt form confers greater stability and water solubility compared to its free base counterpart, making it more convenient for storage and for use in aqueous or protic solvent systems.[3][4]

Chemical Identifiers & Properties

A precise understanding of the compound's properties is the bedrock of reproducible science. The key quantitative data are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 222.51 g/mol | [1][2][5] |

| Molecular Formula | C₇H₉BrClN (or C₇H₈BrN·HCl) | [1][2][5][6] |

| CAS Number | 26177-44-6 | [1][2][6] |

| Melting Point | 268-280 °C (lit.) | [3][6] |

| Appearance | White to pale cream/yellow crystalline powder | [4][6] |

| Solubility | Soluble in water | [3][4] |

| Purity (Typical) | ≥98% | [6] |

Chemical Structure

The structure consists of a benzylamine core substituted with a bromine atom at the para (4) position of the benzene ring. The amine functional group is protonated by hydrochloric acid to form the ammonium chloride salt.

Caption: Workflow for preparing a standard molar solution.

Validated Experimental Methodologies

The following protocols are designed to ensure accuracy and reproducibility. They represent self-validating systems where adherence to the procedure minimizes potential errors.

Protocol: Preparation of a 0.1 M Stock Solution

This protocol details the steps for creating a standard solution, a common requirement for synthesis and screening applications.

Objective: To prepare 100 mL of a 0.1 M this compound solution.

Materials:

-

This compound (CAS 26177-44-6)

-

Deionized water or appropriate solvent

-

100 mL Class A volumetric flask

-

Analytical balance (readable to 0.1 mg)

-

Weighing paper or boat

-

Spatula

Procedure:

-

Calculation:

-

Using the formula: Mass = Molarity × Volume × Molecular Weight

-

Mass = 0.1 mol/L × 0.100 L × 222.51 g/mol = 2.2251 g

-

-

Weighing (The Causality of Precision):

-

Place a weighing boat on the analytical balance and tare it. The choice of an analytical balance is critical; its precision ensures that the mass of the solute, the most sensitive variable in the concentration calculation, is known with high accuracy.

-

Carefully add this compound to the boat until the balance reads approximately 2.2251 g. Record the exact mass to four decimal places (e.g., 2.2258 g). This recorded mass, not the target mass, must be used for the final, true concentration calculation.

-

-

Dissolution:

-

Dilution to Volume:

-

Once the solid is fully dissolved, continue adding the solvent until the bottom of the liquid's meniscus is precisely on the calibration mark of the flask.

-

Cap the flask and invert it 15-20 times to ensure a homogenous solution.

-

-

Final Concentration Calculation (Self-Validation):

-

Calculate the actual molarity based on the exact mass weighed.

-

Actual Molarity = Mass Weighed (g) / (Molecular Weight ( g/mol ) × 0.100 L)

-

Example: 2.2258 g / (222.51 g/mol × 0.100 L) = 0.10003 M

-

Label the flask with the compound name, actual molarity, and date. This step validates the process and ensures traceability.

-

Impact of Purity on Effective Molecular Weight

Commercial reagents are never 100.00% pure. For high-precision work, such as in quantitative analysis or GMP-regulated drug development, it is crucial to account for the purity assay.

-

Water Content: As a hygroscopic salt, this compound can absorb atmospheric moisture. [4]Supplier specifications often list water content determined by Karl Fischer titration (e.g., ≤5.0%). [6]* Assay Percentage: The purity is typically provided as a percentage (e.g., 98%). To calculate the corrected mass needed for an experiment, one must adjust for these impurities:

Corrected Mass = (Target Mass) / (Assay Percentage × (1 - Water Content Percentage))

Example: To obtain the equivalent of 2.2251 g of 100% pure compound from a batch with a 98% assay and 1% water content:

Corrected Mass = 2.2251 g / (0.98 × (1 - 0.01)) = 2.2251 g / 0.9702 = 2.2934 g

Failing to account for this ~4% difference can significantly impact reaction yields, kinetic measurements, and dose-response curves.

Conclusion

The molecular weight of this compound, 222.51 g/mol , is a fundamental constant that transcends simple data entry. It is a critical tool that enables the researcher to translate theoretical chemical principles into tangible, reproducible experimental outcomes. From ensuring correct stoichiometry in the synthesis of novel compounds to preparing accurately concentrated solutions for biological assays, a thorough understanding and correct application of this value are indispensable for scientific integrity and success. The protocols and considerations outlined in this guide provide a framework for leveraging this key property with the precision required by modern scientific research.

References

-

Title: this compound | C7H9BrClN Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: this compound Source: Global Substance Registration System (GSRS) URL: [Link]

-

Title: this compound Source: Chemdad Co., Ltd URL: [Link]

Sources

- 1. This compound | C7H9BrClN | CID 2724096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 26177-44-6 [chemicalbook.com]

- 4. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

An In-depth Technical Guide to 4-Bromobenzylamine Hydrochloride: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Bromobenzylamine hydrochloride (CAS No: 26177-44-6) is a pivotal chemical intermediate, widely employed as a structural motif and building block in the realms of medicinal chemistry, agrochemical synthesis, and materials science. Its bifunctional nature, featuring a reactive primary amine and a versatile aryl bromide, allows for sequential and diverse chemical transformations. The hydrochloride salt form enhances the compound's stability, shelf-life, and handling characteristics compared to its free base counterpart, making it a preferred reagent in many laboratory settings. This guide provides a comprehensive technical overview, encompassing its physicochemical properties, analytical characterization, synthesis methodologies, key synthetic applications, and critical safety protocols, designed to empower researchers in leveraging its full synthetic potential.

Physicochemical & Structural Properties

Understanding the fundamental properties of a reagent is paramount for its effective use in experimental design. This compound presents as a white to pale yellow or beige crystalline powder.[1][2][3] Its salt form confers good solubility in water and polar protic solvents.[2][4][5][6]

Core Data

| Property | Value | Source(s) |

| CAS Number | 26177-44-6 | [7][8][9] |

| Molecular Formula | C₇H₉BrClN | [2][3][7][9][10][11] |

| Molecular Weight | 222.51 g/mol | [7][8][9][10][11][12] |

| Melting Point | 274-276 °C (lit.) | [2][4][8][13] |

| Appearance | White to pale cream or pale yellow powder | [1][2][3][5] |

| Solubility | Soluble in water | [2][4][5][6] |

| IUPAC Name | (4-bromophenyl)methanamine;hydrochloride | [7] |

| InChI Key | BVYUYDBWQMSOKM-UHFFFAOYSA-N | [3][8][11][14] |

| SMILES | Cl.NCc1ccc(Br)cc1 | [3][8][9][11][14] |

Chemical Structure

The structure consists of a benzylamine core substituted with a bromine atom at the para (4-position) of the phenyl ring, protonated at the amine to form the hydrochloride salt.

Caption: Structure of this compound.

Analytical Characterization

Confirmation of identity and purity is critical. Standard analytical techniques are employed.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. A typical spectrum in a solvent like DMSO-d₆ would show characteristic signals for the aromatic protons (two doublets in the ~7.4-7.7 ppm region), the benzylic methylene protons (a singlet around 4.0 ppm), and a broad signal for the ammonium protons (>8.5 ppm).[14]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands. Key signals include N-H stretching from the ammonium group (broad band, ~2800-3200 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and aromatic C=C stretching (~1400-1600 cm⁻¹). The C-Br stretch appears in the fingerprint region (~500-600 cm⁻¹).[7]

-

Mass Spectrometry (MS): While the hydrochloride salt is non-volatile, analysis of the free base (4-Bromobenzylamine, CAS 3959-07-7) shows a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio), with the molecular ion peak being a key identifier.[15]

Synthesis Methodologies

This compound is typically prepared via reduction of a corresponding functional group, followed by salt formation. The choice of starting material dictates the synthetic strategy.

Route A: From 4-Bromobenzonitrile

A common and efficient laboratory-scale synthesis involves the reduction of the nitrile group of 4-bromobenzonitrile.

-

Reduction: The nitrile is reduced to the primary amine. This can be achieved using various reducing agents, such as Lithium Aluminum Hydride (LiAlH₄) in an ethereal solvent or catalytic hydrogenation.

-

Acidification/Salt Formation: The resulting free base (4-bromobenzylamine) is dissolved in a suitable solvent (e.g., diethyl ether, ethanol) and treated with a solution of hydrogen chloride (e.g., HCl in ether or gaseous HCl) to precipitate the hydrochloride salt.[4]

Caption: Synthesis workflow from 4-bromobenzonitrile.

Route B: From 4-Bromobenzaldehyde

An alternative route begins with 4-bromobenzaldehyde, proceeding through an oxime intermediate.

-

Oximation: The aldehyde reacts with hydroxylamine hydrochloride to form 4-bromobenzaldehyde oxime.[16]

-

Hydrogenation: The oxime is then reduced to the primary amine via catalytic hydrogenation, often using catalysts like Palladium on carbon (Pd/C) or Raney Nickel.[16]

-

Salt Formation: The final product is isolated as the hydrochloride salt as described in Route A. This method is particularly valuable as it avoids the use of powerful hydride reagents.[16]

Chemical Reactivity & Synthetic Utility

The synthetic power of this compound lies in the orthogonal reactivity of its two functional groups. The amine is a potent nucleophile, while the aryl bromide is an electrophilic handle for cross-coupling reactions.

Reactions at the Amine Group

The primary amine is readily derivatized through standard transformations:

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

N-Alkylation/Arylation: Nucleophilic substitution or Buchwald-Hartwig amination to form secondary or tertiary amines.

-

Reductive Amination: Condensation with aldehydes or ketones to form an imine, which is subsequently reduced to a secondary or tertiary amine.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Reactions at the Aryl Bromide

The C-Br bond is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions:

-

Suzuki Coupling: Reaction with boronic acids/esters to form biaryl structures.

-

Heck Coupling: Reaction with alkenes to form substituted styrenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to install an alkyne moiety.[17]

-

Buchwald-Hartwig Amination: Reaction with amines to form diaryl amines or N-aryl benzylamines.

-

Cyanation: Introduction of a nitrile group, converting the aryl bromide to a benzonitrile.

Caption: Key synthetic transformations of 4-bromobenzylamine.

Applications in Research & Development

This reagent is a valuable starting material in multiple R&D sectors.

-

Pharmaceutical Drug Discovery: The benzylamine scaffold is a common feature in pharmacologically active molecules. The ability to modify both the amine and the aryl ring allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[6][16][18]

-

Agrochemicals: Similar to pharmaceuticals, the synthesis of novel pesticides and herbicides often utilizes substituted benzylamines as core building blocks.[17]

-

Specific Research Applications: It has been used specifically to study the characteristics of C-terminal polyamine modification in the presence of proteases and amines and to prepare derivatives like 1-(4-Bromobenzyl)-pyrrole.[3][4][8]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. It is classified as an irritant and is harmful if swallowed or in contact with skin.[6][10][19]

GHS Hazard Information

| Hazard Statement | Code | Description | Source(s) |

| Skin Irritation | H315 | Causes skin irritation | [5][7][10][19][20] |

| Eye Irritation | H319 | Causes serious eye irritation | [5][7][10][19][20] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [7][10][20] |

Safe Handling Protocol

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[1][19] Facilities should have an eyewash station and safety shower readily accessible.[1]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][21]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin exposure.[1][10][19]

-

Body Protection: Wear a lab coat or appropriate protective clothing.[1][19]

-

Respiratory Protection: For operations that may generate dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][10]

-

-

Handling Practices: Avoid breathing dust.[10] Minimize dust generation and accumulation.[1] Wash hands thoroughly after handling.[1][19]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area.[1][19][21] Keep away from incompatible materials such as strong oxidizing agents.[1][5][21] The compound is noted as being hygroscopic.[2]

Experimental Protocol: Synthesis of N-(4-Bromobenzyl)acetamide

This protocol details a standard N-acylation reaction, a common application for this reagent.

Objective: To synthesize N-(4-Bromobenzyl)acetamide from this compound.

Materials:

-

This compound

-

Acetyl chloride

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq). Suspend the solid in dichloromethane (DCM).

-

Deprotonation: Cool the suspension in an ice bath (0 °C). Add triethylamine (approx. 2.2 eq) dropwise. The triethylamine serves as a base to deprotonate the ammonium salt to the free amine and to quench the HCl byproduct of the acylation. Stir for 15-20 minutes at 0 °C.

-

Acylation: While maintaining the temperature at 0 °C, add acetyl chloride (1.1 eq) dropwise via a syringe or dropping funnel. A precipitate (triethylamine hydrochloride) will form.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers. Extract the aqueous layer twice more with DCM.

-

Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude N-(4-Bromobenzyl)acetamide by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel.

References

-

Material Safety Data Sheet - this compound, 98%. (n.d.). Cole-Parmer. [Link]

-

SAFETY DATA SHEET - this compound. (2024-02-07). Fisher Scientific. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

This compound. (n.d.). FDA Global Substance Registration System. [Link]

-

4-Bromo Benzylamine HCl. (2024-04-09). ChemBK. [Link]

-

GHS 11 (Rev.11) SDS Word Download CAS: 26177-44-6 Name: this compound. (n.d.). XiXisys. [Link]

-

4-Bromobenzylamine. (n.d.). PubChem. [Link]

- US Patent 6,340,773 B1 - Preparation of halogenated primary amines. (2002).

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. This compound, CasNo.26177-44-6 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 3. This compound, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound | 26177-44-6 [chemicalbook.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. chembk.com [chembk.com]

- 7. This compound | C7H9BrClN | CID 2724096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Bromobenzylamine 98 26177-44-6 [sigmaaldrich.com]

- 9. chemscene.com [chemscene.com]

- 10. fishersci.at [fishersci.at]

- 11. GSRS [gsrs.ncats.nih.gov]

- 12. scbt.com [scbt.com]

- 13. 4-Bromobenzylamine 98 26177-44-6 [sigmaaldrich.com]

- 14. This compound(26177-44-6) 1H NMR spectrum [chemicalbook.com]

- 15. 4-Bromobenzylamine | C7H8BrN | CID 77571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. US6340773B1 - Preparation of halogenated primary amines - Google Patents [patents.google.com]

- 17. nbinno.com [nbinno.com]

- 18. This compound, CasNo.26177-44-6 Wuhan MoonZY Biological Technology Co.,Ltd(expird) China (Mainland) [moonzybio.lookchem.com]

- 19. fishersci.com [fishersci.com]

- 20. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 26177-44-6 Name: this compound [xixisys.com]

- 21. 4-Bromobenzylamine(3959-07-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide to the Solubility of 4-Bromobenzylamine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties of 4-Bromobenzylamine Hydrochloride

A foundational understanding of the physicochemical properties of this compound is essential to comprehend its solubility characteristics.

| Property | Value | Source |

| Molecular Formula | C₇H₉BrClN | [1] |

| Molecular Weight | 222.51 g/mol | [1] |

| Melting Point | 274-276 °C (literature) | [2] |

| Appearance | White to off-white crystalline powder | TCI Chemicals[3] |

| Water Solubility | Soluble | [2] |

Theoretical Framework for Solubility

The solubility of this compound, an amine salt, is governed by the principle of "like dissolves like." As an ionic compound, its solubility is dictated by the polarity of the solvent and its ability to form intermolecular interactions.

Amine salts are generally characterized by their:

-

Ionic Nature: The presence of a positive charge on the ammonium ion and a negative charge on the chloride ion makes the compound highly polar.[4][5]

-

Hydrogen Bonding Capability: The ammonium ion can act as a hydrogen bond donor, while the chloride ion can act as a hydrogen bond acceptor.[4]

Consequently, this compound is expected to be more soluble in polar solvents that can effectively solvate the ions and participate in hydrogen bonding. Conversely, its solubility will be limited in non-polar solvents.

The interplay of these factors can be visualized as follows:

Caption: Intermolecular forces governing solubility.

Expected Solubility Profile in Common Organic Solvents

Based on the theoretical principles, we can predict the general solubility behavior of this compound in various classes of organic solvents. It is important to note that this is a qualitative assessment, and experimental verification is crucial.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | High | Capable of both strong ion-dipole interactions and hydrogen bonding, effectively solvating the ionic salt. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | Possess large dipole moments, enabling strong ion-dipole interactions. Lack of acidic protons may slightly limit hydrogen bonding compared to protic solvents. A related compound, O-benzylhydroxylamine hydrochloride, shows solubility in DMSO (~10 mg/mL) and DMF (~5 mg/mL).[6] |

| Moderately Polar | Acetone, Acetonitrile | Low to Moderate | Can engage in some dipole-dipole interactions, but are generally less effective at solvating ionic salts compared to highly polar solvents. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Very Low / Insoluble | Lack the polarity to overcome the lattice energy of the ionic solid. Interactions are limited to weak van der Waals forces.[4] |

Experimental Determination of Solubility

Given the scarcity of published quantitative data, researchers will often need to determine the solubility of this compound in their specific solvent systems. The isothermal equilibrium method is a reliable and widely used technique.[7]

Workflow for Isothermal Equilibrium Solubility Determination

Caption: Isothermal equilibrium solubility workflow.

Detailed Step-by-Step Protocol

1. Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

2. Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

3. Phase Separation:

-

Once equilibrium is achieved, separate the solid and liquid phases. This can be accomplished by:

-

Centrifugation: Spin the vials at a high speed to pellet the undissolved solid.

-

Filtration: Use a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to separate the supernatant from the solid.

-

4. Sample Withdrawal and Dilution:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used. The dilution factor must be accurately recorded.

5. Quantitative Analysis:

-

Analyze the diluted sample using a validated analytical technique to determine the concentration of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method.

-

A calibration curve should be prepared using standards of known concentrations to ensure accurate quantification.

-

6. Solubility Calculation:

-

Calculate the solubility using the following formula:

-

Solubility (mg/mL) = (Concentration from analysis) x (Dilution factor)

-

Self-Validation and Trustworthiness:

-

To ensure the reliability of the results, it is recommended to perform the experiment in triplicate.

-

The time required to reach equilibrium should be determined by taking samples at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration no longer changes.

Conclusion

While specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented, a strong understanding of its physicochemical properties and the principles of intermolecular forces allows for a rational prediction of its solubility behavior. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust framework for researchers to generate reliable and reproducible data. This empowers scientists and drug development professionals to make informed decisions regarding solvent selection for synthesis, purification, and formulation, ultimately facilitating the successful application of this important chemical intermediate.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 98%. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?. Retrieved from [Link]

-

Filo. (2025). Amines salts are soluble in water but insoluble in organic solvent. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ACS Publications. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Retrieved from [Link]

-

XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 26177-44-6 Name: this compound. Retrieved from [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

StudySmarter. (n.d.). Polarity and Solubility of Organic Compounds. Retrieved from [Link]

Sources

- 1. This compound | C7H9BrClN | CID 2724096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 26177-44-6 [chemicalbook.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Amines salts are soluble in water but insoluble in organic solvent.This i.. [askfilo.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Melting Point of 4-Bromobenzylamine Hydrochloride

Abstract

The melting point of a crystalline solid is a fundamental physical property that serves as a critical indicator of both identity and purity. For researchers, scientists, and professionals in drug development, an accurate determination of this value is indispensable for quality control and characterization of active pharmaceutical ingredients (APIs) and key intermediates. This guide provides a comprehensive technical overview of the melting point of 4-Bromobenzylamine hydrochloride (CAS 26177-44-6), a vital building block in organic synthesis. We will explore the theoretical underpinnings of melting point analysis, present a comparative review of reported melting point data, and offer a detailed, field-proven protocol for its accurate determination in a laboratory setting. This document is designed to equip the scientific professional with the knowledge to confidently assess the purity and identity of this compound, ensuring the integrity of their research and development endeavors.

Introduction: Beyond a Simple Value

This compound is a widely utilized organic intermediate. Its structure, featuring a reactive bromine atom on a phenyl ring and a primary amine, makes it a versatile precursor for the synthesis of a wide array of more complex molecules in pharmaceutical and agrochemical research.[1][2] Given its role as a foundational starting material, verifying its identity and, critically, its purity is a matter of utmost importance. Impurities present in starting materials can lead to unforeseen side reactions, reduced yields, and complications in the purification of the final compound.

The melting point is one of the most accessible and reliable initial checks of purity for a crystalline solid.[3] A pure, crystalline compound typically exhibits a sharp and reproducible melting point. Conversely, the presence of impurities disrupts the crystal lattice structure, which generally results in two observable effects: a depression of the melting point and a broadening of the melting range.[4] This phenomenon, known as melting point depression, is a colligative property—it depends on the concentration of solute (impurity) particles, not their specific identity.[3][5][6] Understanding this principle is key to interpreting melting point data effectively. This guide will delve into the practical application of this principle for this compound.

Physicochemical Profile

A summary of the key physicochemical properties of this compound provides essential context for its handling and analysis.

| Property | Value | Source(s) |

| Chemical Name | (4-bromophenyl)methanamine;hydrochloride | [7] |

| CAS Number | 26177-44-6 | [7][8] |

| Molecular Formula | C₇H₉BrClN | [7][9] |

| Molecular Weight | 222.51 g/mol | [7][8][9] |

| Appearance | White to off-white or beige crystalline powder | [10] |

| Structure |  (Illustrative) (Illustrative) | [7][9] |

Reported Melting Point Data: A Comparative Analysis

A review of commercially available this compound reveals slight variations in the reported melting point. This is not uncommon and can be attributed to differences in residual impurities from various synthetic routes or the specific analytical method employed for determination.

| Supplier / Source | Purity | Reported Melting Point (°C) |

| Sigma-Aldrich | 98% | 274-276 |

| Thermo Scientific Chemicals | ≥96.0 to ≤104.0% (Assay) | 268-280 |

| ChemicalBook | N/A | 274-276 |

| Unnamed Supplier (CAS 26177-44-6) | 97% | 274-276 |

The data indicates a consensus melting range around 274-276 °C for high-purity material. The broader range of 268-280 °C reported by Thermo Scientific likely represents a specification that accounts for batch-to-batch variability while still ensuring the material meets their quality standards. For a researcher, a sample melting sharply within the 274-276 °C range would be considered of high purity. A sample melting over a broader range and at a lower temperature would suggest the presence of impurities.

The Principle of Melting Point Depression

The presence of a soluble impurity disrupts the uniform crystalline lattice of a solid. This disruption requires less energy (a lower temperature) to break down the solid structure into a liquid. The impurity particles essentially get in the way of the solvent molecules trying to form a stable solid phase, lowering the freezing point (or melting point). This is a foundational concept in physical chemistry. The addition of any solute to a solvent lowers the freezing point.[3] This effect stabilizes the liquid phase, meaning the freezing point decreases and the boiling point increases.[5]

Caption: Impurities disrupt the crystal lattice, lowering the energy required for melting.

Authoritative Protocol for Melting Point Determination

This protocol is based on the capillary method outlined in the United States Pharmacopeia (USP) General Chapter <741>, a globally recognized standard for pharmaceutical analysis.

Instrumentation and Calibration

-

Apparatus: A digital melting point apparatus with a heating block, integrated thermometer, and a means for visual or automated observation is required.

-

Calibration: The accuracy of the apparatus must be verified at regular intervals. This is achieved by measuring the melting points of certified USP Melting Point Reference Standards. At least three standards that bracket the expected melting point of the sample (approx. 275 °C) should be used. The instrument's temperature scale must be recalibrated if the measured values deviate from the certified values beyond the instrument's specified accuracy.

Step-by-Step Experimental Workflow

-

Sample Preparation:

-

Rationale: The sample must be completely dry and finely powdered to ensure uniform packing and efficient heat transfer. Moisture can act as an impurity, depressing the melting point.

-

Procedure: Place a small amount of this compound in a drying oven or vacuum desiccator to remove any residual moisture. Once dry, gently pulverize the sample into a fine powder using a mortar and pestle.

-

-

Capillary Loading:

-

Rationale: A properly packed capillary is crucial for an accurate reading. Too little sample makes observation difficult, while too much can cause a temperature gradient within the sample itself.

-

Procedure: Invert a capillary tube (0.8-1.2 mm internal diameter) and press the open end into the powdered sample. Tap the closed end of the tube firmly on a hard surface to pack the powder down. Repeat until a tightly packed column of 2.5–3.5 mm is achieved.

-

-

Determination:

-

Rationale: A two-stage heating process saves time while ensuring accuracy. A rapid initial ramp brings the temperature close to the expected melting point, while a slow ramp during the melting phase allows for thermal equilibrium between the heating block, thermometer, and sample.

-

Procedure: a. Set the starting temperature of the apparatus to approximately 250 °C. b. Set a rapid heating rate (e.g., 10 °C/min) until the temperature reaches ~265 °C (about 10 °C below the expected melting point). c. Once at 265 °C, allow the temperature to stabilize. d. Insert the loaded capillary into the heating block. e. Set the heating rate to a slow, controlled ramp of 1 °C/min. f. Record the Onset Temperature (T_onset): This is the temperature at which the first drop of liquid becomes visible, or when the column is observed to collapse against the side of the tube. g. Record the Clear Point (T_clear): This is the temperature at which the last solid particle melts, and the substance becomes a completely transparent liquid. h. The Melting Range is reported as T_onset – T_clear.

-

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Colligative Properties [chem.fsu.edu]

- 4. Colligative Properties of Solutions – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]

- 5. Colligative properties - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. This compound | C7H9BrClN | CID 2724096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Bromobenzylamine 98 26177-44-6 [sigmaaldrich.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-depth Technical Guide to the Infrared Spectral Analysis of 4-Bromobenzylamine Hydrochloride

Introduction: The Role of Infrared Spectroscopy in Pharmaceutical Analysis

In the landscape of drug discovery and development, the unambiguous characterization of chemical entities is a cornerstone of scientific rigor and regulatory compliance. Among the suite of analytical techniques available, Fourier Transform Infrared (FTIR) spectroscopy stands out as a rapid, reliable, and highly specific method for molecular structure elucidation. It operates on the principle that chemical bonds within a molecule vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint.

This guide provides an in-depth analysis of 4-Bromobenzylamine hydrochloride (C₇H₉BrClN), a common building block in organic synthesis and pharmaceutical research.[1][2] We will explore the causality behind its spectral features, present a field-proven protocol for data acquisition, and interpret the resulting spectrum with the precision required by research and drug development professionals. The focus is not merely on what the spectrum looks like, but why it appears as it does, grounding our interpretation in the molecule's structural and electronic properties.

Molecular Structure and Its Spectroscopic Implications

To interpret the IR spectrum of this compound, one must first understand its molecular architecture. The compound consists of three key structural components whose vibrations dominate the spectrum: the para-substituted benzene ring, the methylene (-CH₂-) linker, and, most critically, the primary ammonium group (-NH₃⁺) formed by the protonation of the amine by hydrochloric acid.[1][3][4]

The formation of the hydrochloride salt is the single most important transformation from a spectroscopic perspective. It converts the primary amine (-NH₂) of the free base into a primary ammonium cation (-NH₃⁺). This change fundamentally alters the N-H stretching and bending vibrations, providing a clear and immediate confirmation of the salt's formation.

Caption: Workflow for KBr Pellet Preparation and FTIR Analysis.

Step-by-Step Methodology

-

Material and Equipment Preparation:

-

Dry spectroscopy-grade KBr powder in an oven (e.g., at 110°C for 2-4 hours) and store it in a desiccator until use. Crystalline KBr is preferred for storage as its lower surface area minimizes moisture absorption. [5] * Thoroughly clean the agate mortar and pestle, as well as the components of the pellet die set, with a suitable solvent (e.g., acetone or ethanol) and ensure they are completely dry. [5][6]Gentle heating can aid in removing adsorbed moisture. [7]

-

-

Sample Grinding and Mixing:

-

Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr. [5][8]The ratio should be roughly 1:100.

-

First, place the sample into the agate mortar and grind it into a very fine powder. This step is crucial for reducing particle size and minimizing light scattering (the Christiansen effect).

-

Add the dried KBr to the mortar. Mix gently but thoroughly with the ground sample using a scraping and tumbling motion. Avoid overly aggressive grinding at this stage, as it can increase moisture absorption. The goal is uniform dispersion. [7]

-

-

Pellet Pressing:

-

Assemble the die set and carefully transfer the KBr-sample mixture into the die body, ensuring an even distribution.

-

Place the assembled die into a hydraulic press.

-

Gradually apply pressure up to 8-10 metric tons for a standard 13 mm die. [7]Hold this pressure for 1-2 minutes to allow the KBr to cold-flow and form a solid, transparent disc. [9] * Carefully release the pressure and disassemble the die to retrieve the pellet. A high-quality pellet should be thin and transparent or translucent.

-

-

Spectral Acquisition:

-

It is best practice to first prepare a blank KBr pellet (containing only KBr) and acquire a background spectrum. This allows for the digital subtraction of any interfering signals from atmospheric CO₂, water vapor, or moisture within the KBr itself. [5] * Place the sample pellet in the spectrometer's sample holder and acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Conclusion

The FTIR spectrum of this compound is a rich source of structural information. The definitive features for its identification are the extremely broad N-H stretching bands of the ammonium group between 3200-2400 cm⁻¹, the strong N-H bending vibrations around 1600 cm⁻¹, and the characteristic out-of-plane C-H bending band of the para-substituted ring near 820 cm⁻¹. By coupling this theoretical understanding with a rigorous and validated experimental protocol, such as the KBr pellet method detailed here, researchers, scientists, and drug development professionals can confidently verify the identity, purity, and structural integrity of this important chemical compound.

References

- Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.

- Pellet Press Die Sets. Making KBr Pellets for FTIR: Step by Step Guide.

- Shimadzu Corpor

- Bruker Optics. How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube.

- Millersville University.

- Global Substance Registration System (GSRS). This compound.

- PubChem. This compound.

- Bhattacharya, M., et al. FTIR Spectroscopic Analysis of Benzylamine and Derivatives. Chemistry Research Journal, 2020.

- ChemicalBook. This compound(26177-44-6)IR1.

- ChemicalBook. P-bromobenzylamine hydrochloride.

- Chemdad. This compound.

- ResearchGate.

- Sigma-Aldrich. This compound 98%.

Sources

- 1. This compound | C7H9BrClN | CID 2724096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 4-ブロモベンジルアミン 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. shimadzu.com [shimadzu.com]

- 6. pelletpressdiesets.com [pelletpressdiesets.com]

- 7. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

An In-Depth Technical Guide to Raman Spectroscopy of 4-Bromobenzylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Vibrational Fingerprint of a Key Pharmaceutical Intermediate

As a Senior Application Scientist, the ability to meticulously characterize chemical compounds is paramount to advancing drug discovery and development. Raman spectroscopy offers a powerful, non-destructive method to obtain a unique vibrational "fingerprint" of a molecule, providing deep insights into its structure and composition. This guide provides a comprehensive, field-proven approach to the Raman spectroscopic analysis of 4-Bromobenzylamine hydrochloride, a crucial building block in the synthesis of various pharmaceutical agents. We will move beyond a simple recitation of steps to explain the underlying scientific principles and rationale, empowering you to not only replicate this analysis but also to adapt and troubleshoot your own Raman spectroscopic workflows.

Introduction to this compound and Raman Spectroscopy

1.1. The Significance of this compound

This compound (C₇H₉BrClN) is an aromatic amine hydrochloride salt.[1][2] Its structure consists of a benzylamine core substituted with a bromine atom at the para position of the benzene ring, with the amine group protonated to form a hydrochloride salt.[1][2] This compound serves as a vital intermediate in organic synthesis, particularly in the development of novel therapeutic agents. Its purity and structural integrity are critical for the quality and efficacy of the final active pharmaceutical ingredient (API).

Table 1: Key Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₉BrClN | [1] |

| Molecular Weight | 222.51 g/mol | [1] |

| Appearance | White to pale cream or pale yellow powder or crystalline powder | Thermo Fisher Scientific |

| CAS Number | 26177-44-6 | [1] |

1.2. The Principles of Raman Spectroscopy

Raman spectroscopy is a light-scattering technique that probes the vibrational modes of molecules.[3] When a sample is illuminated with a monochromatic laser, the vast majority of the scattered light has the same frequency as the incident light (Rayleigh scattering). However, a tiny fraction of the light (approximately 1 in 10 million photons) is scattered at a different frequency. This inelastic scattering is known as the Raman effect.[4]

The energy difference between the incident and scattered photons corresponds to the energy of a specific molecular vibration. By plotting the intensity of the inelastically scattered light against its energy shift (the Raman shift, typically in wavenumbers, cm⁻¹), we obtain a Raman spectrum. This spectrum is a unique fingerprint of the molecule, with each peak corresponding to a specific vibrational mode, such as the stretching or bending of chemical bonds.[3][5]

Experimental Protocol: Acquiring a High-Quality Raman Spectrum

This section outlines a detailed, field-proven methodology for obtaining the Raman spectrum of solid this compound. The causality behind each experimental choice is explained to ensure a self-validating and reproducible protocol.

2.1. Instrumentation

A high-resolution Raman spectrometer is essential for this analysis. Key components include:

-

Laser Source: A 785 nm near-infrared (NIR) laser is often a good choice for aromatic compounds to minimize fluorescence, which can obscure the Raman signal.[6]

-

Spectrometer: A system with a high-quality grating (e.g., 600-1200 grooves/mm) to ensure good spectral resolution.

-

Detector: A sensitive charge-coupled device (CCD) detector, cooled to reduce thermal noise.

2.2. Sample Preparation

As this compound is a solid powder, minimal sample preparation is required.

Step-by-Step Protocol:

-

Sample Handling: Due to the potential for skin and eye irritation, handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sample Mounting: Place a small amount of the powder (a few milligrams) onto a clean microscope slide or into a shallow well of a sample holder. Gently flatten the surface with a spatula to ensure a uniform plane for laser focusing.

2.3. Data Acquisition

The following parameters are a robust starting point and can be optimized for your specific instrument.

Step-by-Step Protocol:

-

Instrument Calibration: Before sample analysis, calibrate the spectrometer using a standard reference material, such as a silicon wafer, to ensure the accuracy of the Raman shift axis.

-

Laser Focusing: Carefully focus the laser onto the surface of the powdered sample. The goal is to maximize the Raman signal without causing sample damage.

-

Parameter Optimization:

-

Laser Power: Start with a low laser power (e.g., 10-20 mW) and gradually increase it. The Raman signal is directly proportional to laser power, but excessive power can cause sample degradation.[7] A good practice is to use the highest power that does not visibly alter the sample.

-

Exposure Time and Accumulations: A longer total acquisition time improves the signal-to-noise ratio. This can be achieved with a single long exposure or by averaging multiple shorter exposures. For a crystalline solid, a good starting point is an exposure time of 10-30 seconds with 2-4 accumulations.[7][8]

-

-

Spectral Range: Acquire the spectrum over a range of approximately 200 to 3200 cm⁻¹ to capture the key vibrational modes of the molecule.

-

Background Subtraction: Acquire a background spectrum with the laser off to account for any ambient light or detector noise. This can be subtracted from the sample spectrum during data processing.

Experimental Workflow Diagram:

Caption: Experimental workflow for acquiring the Raman spectrum of this compound.

Spectral Interpretation and Vibrational Mode Assignment

The Raman spectrum of this compound is characterized by a series of distinct peaks corresponding to the vibrational modes of its functional groups. While the exact peak positions and relative intensities can be found in spectral databases like the Wiley SpectraBase, a general interpretation based on the analysis of similar compounds is presented below.[1]

Table 2: Expected Raman Bands and Vibrational Mode Assignments for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Description |

| ~3000 - 3100 | C-H stretching (aromatic) | Vibrations of the carbon-hydrogen bonds on the benzene ring. |

| ~2800 - 3000 | C-H stretching (aliphatic) | Symmetric and asymmetric stretching of the -CH₂- group. |

| ~1600 | C=C stretching (aromatic) | In-plane stretching of the carbon-carbon double bonds in the benzene ring. A characteristic and often strong peak for aromatic compounds. |

| ~1200 | C-N stretching | Stretching vibration of the carbon-nitrogen bond. |

| ~1000 - 1100 | Ring breathing mode | A symmetric in-plane vibration of the entire benzene ring. Often a sharp and intense peak. |

| ~800 - 850 | C-H out-of-plane bending | Bending of the C-H bonds perpendicular to the plane of the benzene ring. The position is indicative of the para-substitution pattern. |

| ~600 - 700 | C-Br stretching | Stretching vibration of the carbon-bromine bond. The presence of this peak confirms the bromination of the molecule. |

| Below 400 | Lattice modes | Low-frequency vibrations related to the crystal lattice structure of the solid hydrochloride salt. |

Key Spectral Features and Causality:

-

Aromatic Ring Vibrations: The peaks associated with the benzene ring (C-H stretching, C=C stretching, and ring breathing) are typically strong and well-defined, confirming the aromatic nature of the compound.

-

Aliphatic and Amine Group Vibrations: The C-H stretching of the methylene group and the C-N stretching provide evidence for the benzylamine core structure.

-

Halogen Substitution: The C-Br stretching vibration is a direct indicator of the bromine substituent on the aromatic ring. Its lower frequency compared to C-H or C-C bonds is due to the heavier mass of the bromine atom.

-

Hydrochloride Salt Formation: The protonation of the amine group to form the hydrochloride salt can influence the position and intensity of the N-H and C-N vibrational modes. Additionally, the crystalline nature of the salt gives rise to low-frequency lattice modes.

Conclusion: A Powerful Tool for Pharmaceutical Analysis

Raman spectroscopy provides a rapid, non-destructive, and highly specific method for the characterization of this compound. By following the detailed experimental protocol and understanding the principles of spectral interpretation outlined in this guide, researchers and drug development professionals can confidently verify the identity and structural integrity of this key pharmaceutical intermediate. The vibrational fingerprint obtained through Raman spectroscopy is an invaluable tool for quality control, reaction monitoring, and ensuring the consistency of starting materials in the synthesis of life-saving medicines.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Edinburgh Instruments. (n.d.). How to Choose your Lasers for Raman spectroscopy. Retrieved from [Link]

-

Pulsar Engineering. (2022, April 10). Solid Powder Raman Spectroscopy. Retrieved from [Link]

-

Renishaw. (n.d.). What Raman spectroscopy can tell you. Retrieved from [Link]

-

Spectroscopy Online. (n.d.). Understanding Raman Spectrometer Parameters. Retrieved from [Link]

-

Stoli Chem. (n.d.). Raman Spectroscopy for online analysis: parameters you cannot find in the textbooks. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). About SpectraBase.com. Retrieved from [Link]

-